Product packaging for oleic acid, monoester with decaglycerol(Cat. No.:CAS No. 79665-93-3)

oleic acid, monoester with decaglycerol

Cat. No.: B1141582
CAS No.: 79665-93-3
M. Wt: 1041.3 g/mol
InChI Key: WAUUDKUDZJXSKC-SVMKZPJVSA-N
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Description

Overview of Polyglycerol Esters as Amphiphilic Molecules

Polyglycerol esters (PGEs) are a class of synthetic, non-ionic surfactants characterized by their amphiphilic nature. bakerpedia.com This dual characteristic stems from their molecular structure, which consists of a hydrophilic polyglycerol head and a hydrophobic fatty acid tail. bakerpedia.comcnchemsino.com The hydrophilic portion is an oligomer of glycerol (B35011), a polyether, while the hydrophobic part is an alkyl chain, such as that from oleic acid. mdpi.combakerpedia.com This structure allows PGEs to reduce the interfacial tension between oil and water phases. nih.gov

A key property of PGEs is their wide range of Hydrophilic-Lipophilic Balance (HLB) values, which can be tailored by altering the length of the polyglycerol chain and the degree of esterification. mdpi.combakerpedia.com The HLB value determines the emulsifying character of the surfactant, enabling PGEs to function as either water-in-oil (W/O) or oil-in-water (O/W) emulsifiers. bakerpedia.com For instance, a higher degree of glycerol polymerization and a lower degree of esterification result in a more hydrophilic molecule. cnchemsino.com This versatility makes them effective emulsifiers, dispersants, and stabilizers in various applications. cnchemsino.com PGEs are known for their thermal stability, acid resistance, and good performance in high-salt environments. cnchemsino.com

Structural Characteristics of Oleic Acid, Monoester with Decaglycerol (B1678983)

The specific compound, oleic acid, monoester with decaglycerol, is formed from a decaglycerol hydrophilic head and a single oleic acid lipophilic tail. atamanchemicals.com Decaglycerol (Polyglyceryl-10) is a polyol formed from the etherification of ten glycerol molecules. sdlookchem.com Oleic acid is a monounsaturated omega-9 fatty acid with the formula C₁₈H₃₄O₂. wikipedia.orgnist.gov The esterification joins these two components. made-in-china.com

The resulting molecule is typically a pale yellow to amber, odorless, viscous liquid. atamanchemicals.com It is dispersible in water and soluble in ethanol. atamanchemicals.comsdlookchem.com As an oil-in-water (O/W) emulsifier, it has a mid-range HLB value, reported to be approximately 12.5. atamanchemicals.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Formula C₄₈H₉₄O₂₂ made-in-china.compharmacompass.comchembk.comnih.gov
Molecular Weight ~1023.2 g/mol pharmacompass.comnih.gov
IUPAC Name [3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] (Z)-octadec-9-enoate nih.gov
CAS Number 79665-93-3 atamanchemicals.commade-in-china.comchemicalbook.com
Appearance Colorless to light yellow viscous liquid atamanchemicals.com

| HLB Value | ~12.5 | atamanchemicals.com |

Note: Variations in properties like molecular weight can occur depending on the specific distribution of polyglycerol isomers and purity of the commercial product. nih.govmedkoo.com

Research Trajectories and Significance in Material and Formulation Sciences

The unique properties of this compound, make it a subject of significant research in material and formulation sciences. Its efficacy as an emulsifier and stabilizer is a primary focus. Research has shown that even at low concentrations, such as 0.25% (wt/wt), it can significantly decrease the interfacial tension between water and oil phases, from 24 mN/m down to 0.6 mN/m. researchgate.net This property is crucial for creating stable oil-in-water creams and lotions. atamanchemicals.com

In formulation science , particularly in cosmetics and personal care, it is valued for being a gentle, non-irritating emulsifier, surfactant, and skin-conditioning agent. researchgate.netspecialchem.com Its ability to form stable emulsions allows for the creation of products with a pleasant skin feel. atamanchemicals.comspecialchem.com Furthermore, it is used to develop various nanostructures, such as liposomes and lyotropic liquid crystal dispersions, which can serve as delivery systems for active ingredients. researchgate.netnih.gov Its application extends to food and pharmaceutical formulations where it acts to improve texture, stability, and the dispersion of ingredients. made-in-china.comcnchemsino.com For instance, it can promote the emulsification of dairy fat and prevent protein aggregation in beverages. made-in-china.comcnchemsino.com

In material science , its applications are expanding. It is explored as a plasticizer for polymers like nylon and polyurethane. sdlookchem.com Its surface-active properties are also utilized in the textile and synthetic resin industries. made-in-china.com The compound's ability to form stable, finely dispersed systems is of interest for creating advanced materials with controlled microstructures. The trend towards sustainable and naturally derived materials further drives research into polyglyceryl esters, as they are biodegradable and originate from renewable resources, offering a green alternative to polyethylene glycol (PEG)-based surfactants. mdpi.com

Properties

CAS No.

79665-93-3

Molecular Formula

C48H96O23

Molecular Weight

1041.3 g/mol

IUPAC Name

3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C30H62O21.C18H34O2/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h21-42H,1-20H2;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9-

InChI Key

WAUUDKUDZJXSKC-SVMKZPJVSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O

Synonyms

oleic acid, monoester with decaglycerol; POLYGLYCERYL-10 OLEATE; Decaglyceryl monooleate; Einecs 279-230-0; Decaglycerin monooleate

Origin of Product

United States

Synthetic Methodologies and Process Engineering

Conventional Chemical Esterification Pathways

Conventional chemical synthesis of polyglycerol esters, including the monoester of decaglycerol (B1678983) with oleic acid, typically involves direct esterification under acidic or alkaline catalysis at elevated temperatures. nih.govacs.org

The acid-catalyzed synthesis of decaglycerol monooleate follows the Fischer-Speier esterification mechanism. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reversible reaction involves the protonation of the carboxylic acid group of oleic acid by an acid catalyst, typically a Brønsted acid like sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmasterorganicchemistry.com

The mechanism proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the oleic acid, enhancing the electrophilicity of the carbonyl carbon. libretexts.orgresearchgate.net

Nucleophilic Attack: A hydroxyl group from the decaglycerol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organic-chemistry.orgresearchgate.net

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. organic-chemistry.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group. organic-chemistry.org

Deprotonation: The final step involves the deprotonation of the resulting ester to regenerate the acid catalyst and yield the decaglycerol monooleate. libretexts.orgresearchgate.net

This entire process is in equilibrium, and to drive the reaction towards the formation of the ester, water is typically removed from the reaction mixture as it is formed. organic-chemistry.org

The distribution of products in the chemical synthesis of decaglycerol oleate (B1233923)—ranging from the desired monoester to di-, tri-, and higher esters—is significantly influenced by several reaction parameters.

Molar Ratio of Reactants: The molar ratio of decaglycerol to oleic acid is a critical factor. An excess of decaglycerol can favor the formation of the monoester by increasing the statistical probability of a single oleic acid molecule reacting with a decaglycerol molecule. Conversely, increasing the proportion of oleic acid will lead to a higher degree of esterification, resulting in a greater yield of di- and polyesters. frontiersin.orgnewswise.com

Temperature: High reaction temperatures, often in the range of 160–230 °C, are typically employed in chemical esterification to increase the reaction rate. nih.govacs.org However, elevated temperatures can also promote side reactions and may lead to a broader distribution of ester products due to the non-selective nature of the catalyst at such conditions. nih.gov

Catalyst Type and Concentration: Both acid and alkaline catalysts can be used. The concentration of the catalyst affects the reaction rate; however, excessively high concentrations of strong acid catalysts can promote the formation of by-products. frontiersin.org The choice of catalyst can also influence selectivity, though chemical catalysts are generally less selective than their enzymatic counterparts. nih.gov

Reaction Time: The duration of the reaction impacts the extent of esterification. Shorter reaction times may yield a higher proportion of monoesters, while longer times will generally lead to the formation of higher esters as the reaction progresses towards thermodynamic equilibrium. frontiersin.org

Table 1: Influence of Reaction Parameters on Chemical Synthesis of Polyglycerol Oleate
ParameterEffect on Monoester YieldEffect on Higher Ester YieldGeneral Conditions
Molar Ratio (Polyglycerol:Oleic Acid) Increases with higher polyglycerol ratioIncreases with higher oleic acid ratioVaried to control product distribution frontiersin.orgnewswise.com
Temperature Optimal range exists; too high can decrease selectivityIncreases with temperature160-230 °C nih.govacs.org
Catalyst Concentration Increases up to an optimal pointCan increase with higher concentrationDependent on catalyst type
Reaction Time Higher at shorter timesIncreases with longer reaction timeMonitored to achieve desired conversion

The crude product from chemical synthesis is a complex mixture containing the desired monoester, higher esters, unreacted decaglycerol and oleic acid, and the catalyst. Purification is essential to isolate the decaglycerol monooleate.

Common purification techniques include:

Neutralization and Washing: If an acid or alkaline catalyst is used, the first step is to neutralize it. This is followed by washing with water to remove the salt and any unreacted polyglycerol. nih.gov

Distillation: Molecular distillation or short-path distillation can be employed to remove unreacted fatty acids and lower molecular weight compounds. google.com

Decolorization: The product may be treated with bleaching agents to remove colored impurities. scielo.br

Chromatography: For higher purity, chromatographic techniques such as column chromatography using silica gel can be used to separate the different ester species based on their polarity. nih.gov

Biocatalytic Synthesis Approaches

Biocatalytic synthesis, primarily using lipases, offers a greener and more selective alternative to conventional chemical methods for producing decaglycerol monooleate. nih.govresearchgate.net

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that can catalyze both the hydrolysis of esters and, in low-water environments, the synthesis of esters through esterification or transesterification. researchgate.net The immobilized lipase (B570770) from Candida antarctica B, commercially known as Novozym 435, is widely used for this purpose due to its high activity and stability. nih.govnih.govscispace.com

Esterification Mechanism: The enzymatic esterification of decaglycerol with oleic acid follows a "ping-pong bi-bi" mechanism. scispace.com

Acyl-Enzyme Intermediate Formation: The oleic acid binds to the active site of the lipase, and a nucleophilic attack by a serine residue in the enzyme's active site leads to the formation of an acyl-enzyme intermediate, with the release of a water molecule.

Nucleophilic Attack by Polyglycerol: The decaglycerol molecule then enters the active site and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate.

Product Release: This results in the formation of the decaglycerol monooleate and the regeneration of the free enzyme.

A key advantage of lipase catalysis is its high regioselectivity, often favoring the esterification of the primary hydroxyl groups of the polyglycerol. nih.gov This inherent selectivity makes it easier to synthesize the monoester and results in a simpler product mixture compared to chemical synthesis. nih.gov

Transesterification Mechanism: Alternatively, decaglycerol monooleate can be synthesized via transesterification, where an existing ester of oleic acid (e.g., methyl oleate or ethyl oleate) reacts with decaglycerol. The mechanism is similar to esterification, involving the formation of an acyl-enzyme intermediate from the oleic acid ester, followed by the release of the alcohol (e.g., methanol) and subsequent reaction with decaglycerol. organic-chemistry.org

The efficiency and selectivity of the lipase-catalyzed synthesis of decaglycerol monooleate are highly dependent on the reaction conditions.

Temperature: Lipases have an optimal temperature range for activity. For Novozym 435, this is typically between 40 °C and 80 °C. nih.govacs.org Higher temperatures can increase the reaction rate but may lead to enzyme denaturation and loss of activity if exceeded. acs.org

Enzyme Loading: The amount of enzyme used, or enzyme loading, directly affects the reaction rate. Higher enzyme concentrations lead to faster conversion. However, there is an optimal loading beyond which the increase in rate becomes less significant, and economic considerations become important. nih.gov For similar syntheses, enzyme loadings of around 2.7% to 5% (w/w) have been reported as effective. nih.govnih.gov

Molar Ratio: Similar to chemical synthesis, the molar ratio of decaglycerol to oleic acid is crucial for controlling the product distribution. A higher molar ratio of polyglycerol to the fatty acid generally favors the production of the monoester. nih.govresearchgate.net For the synthesis of decaglycerol laurates, a 2:1 molar ratio of laurate to decaglycerol was found to be optimal for achieving a high conversion.

Water Removal: The water produced during esterification can inhibit the enzyme and promote the reverse hydrolysis reaction. Therefore, continuous removal of water, for instance by applying a vacuum or using molecular sieves, is often necessary to drive the equilibrium towards ester synthesis and achieve high conversions. nih.govacs.org

Table 2: Optimized Parameters for Lipase-Catalyzed Synthesis of Polyglycerol Esters
ParameterOptimal Range/ValueEnzymeReference Compound
Temperature 65-85 °CNovozym 435Polyglycerol Fatty Acid Esters nih.gov
Enzyme Loading (% w/w) 1.41 - 8%Novozym 435Polyglycerol Fatty Acid Esters nih.gov
Molar Ratio (Fatty Acid/Ester:Polyglycerol) 1:1.35 - 2:1Novozym 435Polyglycerol Fatty Acid Esters nih.gov
Reaction Time (hours) 4.5 - 6 hNovozym 435Polyglycerol Fatty Acid Esters nih.gov

Advantages of Biocatalysis for Monoester Selectivity and Sustainable Production

The synthesis of polyglycerol fatty acid esters (PGFAEs), including decaglycerol monooleate, is increasingly shifting towards biocatalytic methods due to significant advantages over traditional chemical catalysis. unimi.itnih.gov Enzymatic esterification, typically employing lipases, offers a greener and more precise alternative to chemical processes that rely on high temperatures and non-selective catalysts. acs.orgresearchgate.net

Conventional chemical synthesis involves direct esterification at high temperatures (160–230 °C) with homogeneous acid or alkaline catalysts. nih.govacs.org These harsh conditions often lead to undesirable side reactions, such as polycondensation, resulting in a broad distribution of products and the formation of by-products with unpleasant flavors and colors. acs.orgresearchgate.net This lack of selectivity makes it challenging to control the degree of esterification and achieve a high yield of the desired monoester. In contrast, biocatalysis operates under much milder conditions, typically around 80 °C or lower. unimi.itacs.org This not only reduces energy consumption but also minimizes the formation of unwanted side products. nih.govresearchgate.net

A key advantage of enzymatic synthesis is the high selectivity of lipases. acs.org Lipases, such as the commonly used immobilized Candida antarctica lipase B (Novozym 435), exhibit high regioselectivity, preferentially catalyzing esterification at the primary hydroxyl groups of the polyglycerol backbone. acs.orgmdpi.com This chemo- and regioselectivity is crucial for producing a higher proportion of monoesters and a more simplified, predictable product mixture compared to the complex output of chemical synthesis. acs.orgmdpi.com The enzymatic approach avoids the need for a post-reaction neutralization step required in chemical catalysis and, if a supported enzyme is used, the biocatalyst can be easily separated from the product and recycled for multiple batches, significantly reducing production costs and environmental impact. unimi.itnih.govacs.org

The sustainable nature of biocatalysis is further enhanced by the use of renewable raw materials like glycerol (B35011) and fatty acids. nih.gov The entire process aligns with the principles of green chemistry by offering mild reaction conditions, high selectivity, reduced waste, and catalyst reusability. researchgate.net

Table 1: Comparison of Chemical vs. Enzymatic Synthesis of Polyglycerol Esters

Feature Chemical Catalysis Biocatalysis (Enzymatic)
Catalyst Homogeneous acid or alkaline catalysts nih.gov Immobilized lipases (e.g., Novozym 435) acs.orgresearchgate.net
Temperature High (160–230 °C) nih.gov Mild (e.g., 65-80 °C) acs.orgresearchgate.net
Selectivity Non-selective, leads to broad product distribution acs.org High regioselectivity for primary hydroxyl groups acs.orgmdpi.com
By-products More side reactions, polycondensation products nih.govacs.org Fewer by-products, simplified product mixture nih.gov
Post-processing Catalyst neutralization required nih.gov No neutralization; easy catalyst separation nih.gov
Catalyst Reusability Not typically recycled High; can be reused for multiple cycles (e.g., up to 20 times) nih.govacs.org

| Sustainability | Higher energy consumption, potential for waste | Lower energy consumption, greener process researchgate.net |

Polyglycerol Backbone Engineering and Functionalization

The versatility of polyglycerol esters is intrinsically linked to the structure of the polyglycerol (PG) backbone. acs.org Engineering this backbone allows for the creation of polymers with tailored properties for specific applications. acs.orgmdpi.com Polyglycerols can be synthesized into various architectures, primarily linear or hyperbranched structures, depending on the monomer and synthetic strategy employed. acs.org

Hyperbranched polyglycerols (hbPG) are typically produced through the ring-opening polymerization of glycidol. acs.org This process results in a globular, highly branched structure. acs.org However, for more precise control over the polymer's properties, linear polyglycerols (linPG) are often preferred. mdpi.com The synthesis of linear backbones is achieved by using a protected glycidol monomer, such as ethoxyethyl glycidyl ether (EEGE). mdpi.com The protective group prevents the branching reactions that occur with unprotected glycidol. acs.org After polymerization, the protective groups are removed to yield a linear polyether with a defined number of hydroxyl groups along the backbone. mdpi.com This strategy provides access to precisely defined architectures and compositions. acs.orgmdpi.com

Functionalization strategies are diverse and can be used to introduce a wide range of chemical moieties:

Hydrophobic and Hydrophilic Modifications: The native hydroxyl groups make polyglycerol highly hydrophilic. By reacting these groups with fatty acids (as in decaglycerol monooleate) or other hydrophobic molecules, the amphiphilicity of the polymer can be precisely controlled. acs.orgmdpi.com

Introduction of Reactive Groups: Specific reactive groups, such as amines, alkynes, or azides, can be introduced onto the backbone. acs.org This allows for subsequent conjugation with other molecules via "click chemistry" or other orthogonal ligation strategies, which is crucial for applications in bioconjugation and materials science. acs.org

Degradable Linkages: To enhance biodegradability, sensitive groups like esters, acetals, or ketals can be incorporated into the polyglycerol structure. acs.org This creates polymers that can break down under specific biological conditions, such as changes in pH. mdpi.com

This ability to engineer the backbone architecture and subsequently functionalize the resulting polymer makes polyglycerols a versatile platform for creating advanced materials with tailored properties. acs.orgnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
3-chloro-1,2-propanediol
Acetic acid
Adipic acid
Behenic acid
Calcium hydroxide
Caproic acid
Decaglycerol
Decaglycerol monooleate
Diglycerol
Ethoxyethyl glycidyl ether (EEGE)
Glycerol
Glycidol
Lauric acid
Linoleic acid
Methyl laurate
Oleic acid
Palmitic acid
Phosphoric acid
Polyglycerol
Polyglycerol adipate
Polyglycerol polyricinoleate
Potassium hydroxide
Sodium hydroxide
Sodium oleate
Stearic acid
Tetrabutylammonium bromide
Toluene (B28343)
Triglycerol

Physicochemical and Interfacial Behavior

Surface and Interfacial Tension Properties

The efficacy of an emulsifier is fundamentally linked to its ability to reduce surface and interfacial tension. Oleic acid, monoester with decaglycerol (B1678983) demonstrates significant activity at interfaces, a critical attribute for the formation and stabilization of emulsions. polyglycerolester.com

The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules self-assemble into micelles. wikipedia.org For aqueous solutions of oleic acid, monoester with decaglycerol, the CMC has been determined to be in the range of 8 to 11 mg/L. researchgate.net This value was established using the Du Noüy ring method to measure surface tension as a function of concentration. researchgate.net It is noted, however, that the sterically demanding nature of the lipophilic oleic acid residue can hinder the organization of these molecules into typical micellar structures. researchgate.net

The compound's primary function is to adsorb at the oil-water interface, reducing the interfacial tension and creating a stable film that prevents droplet coalescence. polyglycerolester.comhersoncarebio.com Research demonstrates its remarkable efficiency in lowering the interfacial tension between water and oil phases. researchgate.net In a system with water and caprylic/capric triglyceride (CCT), the addition of just 0.25% (wt/wt) of polyglyceryl-10 oleate (B1233923) can drastically reduce the interfacial tension from 24 mN/m to 0.6 mN/m. researchgate.net Increasing the concentration to 1% (wt/wt) further decreases the interfacial tension to 0.2 mN/m. researchgate.net This strong adsorption and subsequent reduction in interfacial energy are key to its performance in creating finely dispersed emulsions. stephensonpersonalcare.com

Table 1: Interfacial Properties of this compound
PropertyValueCondition
Critical Micelle Concentration (CMC)8 - 11 mg/LIn aqueous solution
Interfacial Tension (vs. Water)24 mN/m0% in Caprylic/Capric Triglyceride
0.6 mN/m0.25% (wt/wt) in Caprylic/Capric Triglyceride
0.2 mN/m1.0% (wt/wt) in Caprylic/Capric Triglyceride

Emulsification Mechanisms and Emulsion Stabilization

With a Hydrophile-Lipophile Balance (HLB) value typically reported between 10 and 12.5, this compound is an effective oil-in-water (O/W) emulsifier. hallstarbeauty.commyskinrecipes.com It facilitates the harmonious blending of oil and water-based ingredients to create stable creams and lotions. specialchem.compolyglycerolester.comaltitudeyunnan.com Some studies describe its function as part of a "smart emulsion system," capable of forming a gel-like emulsion structure that offers a light texture while being highly moisturizing. myskinrecipes.com

The primary mechanism for emulsion stabilization by polyglyceryl-10 oleate is steric hindrance. The molecule consists of a large, hydrophilic polyglycerol head group and a lipophilic oleic acid tail. hallstarbeauty.com When adsorbed at the oil-water interface of an O/W emulsion, the bulky hydrophilic head groups project into the continuous aqueous phase. This creates a substantial physical barrier around the oil droplets, preventing them from approaching each other closely enough to coalesce. This steric repulsion is a powerful stabilizing force, crucial for the long-term stability of the emulsion.

The final droplet size and distribution in an emulsion stabilized by this compound are influenced by several factors. The stability of an emulsion is often directly related to its droplet size, as described by Stokes' Law. researchgate.net

Shear Force : The amount of energy input during emulsification, such as the mixing speed, significantly impacts droplet size. Higher shear generally leads to smaller droplets. uva.nl

Emulsifier Concentration : The concentration of the emulsifier affects both the interfacial tension and the surface coverage of the droplets. Sufficient concentration is necessary to cover the newly formed interfaces during homogenization and prevent recoalescence. whiterose.ac.uk

Phase Composition : The ratio of oil to water and the viscosity of the continuous phase can influence the final droplet size. uva.nl

Aqueous Phase pH : The pH of the aqueous phase can alter the properties of the emulsion system, thereby affecting droplet size and distribution. nih.gov

A key advantage of this compound is its robustness under various environmental conditions. As a nonionic surfactant, its performance is largely independent of pH and the presence of electrolytes. myskinrecipes.com Research and technical data show it possesses excellent resistance to salt and acid. nikkolgroup.com It maintains good emulsifying properties even under acidic conditions. Furthermore, it exhibits good stability across a range of temperatures, including good heat and cold stability, making it a versatile emulsifier for formulations subjected to varying storage conditions. hallstarbeauty.comnahanutri.com

Table 2: Stability Profile of this compound
Stress FactorReported StabilityNotes
pH / AcidityExcellentStable in a pH range of 4.0 - 8.0. myskinrecipes.com Good emulsifying properties in acidic conditions.
Ionic Strength / SaltExcellentShows excellent salt resistance. nikkolgroup.com
TemperatureGoodExhibits good heat and cold stability. hallstarbeauty.comnahanutri.com Avoid temperatures above 80°C. myskinrecipes.com

Rheological Characteristics of Formulated Systems

The rheological properties of formulations containing this compound, also known as polyglyceryl-10 monooleate, are crucial for their performance and sensory attributes in various applications, particularly in cosmetics and food products. These characteristics dictate how a product flows, spreads, and feels upon application.

Emulsions and gels formulated with this compound typically exhibit non-Newtonian, shear-thinning behavior. researchgate.netucl.ac.uk This means their viscosity decreases as shear stress increases, a desirable trait for cosmetic creams and lotions that need to be stable in the container but spread easily on the skin. researchgate.netdntb.gov.ua

The viscoelastic nature of these systems can be characterized by the storage modulus (G') and the loss modulus (G''). G' represents the elastic (solid-like) component, indicating the energy stored and recovered per cycle of deformation, while G'' represents the viscous (liquid-like) component, signifying the energy dissipated as heat. arts.ac.uknih.gov In many stable emulsion and gel systems, G' is greater than G'' at low shear stresses, indicating a more structured, solid-like behavior at rest. nih.govresearchgate.net This contributes to the stability of the formulation, preventing creaming or sedimentation. researchgate.net

When a shear force is applied, such as rubbing a lotion onto the skin, the internal structure of the emulsion or gel breaks down, leading to a decrease in viscosity and allowing for smooth application. researchgate.netyoutube.com This shear-thinning property is often reversible, meaning the structure and viscosity can recover once the shear force is removed, although the recovery may not be instantaneous (a phenomenon known as thixotropy). researchgate.net

While specific numerical data for G' and G'' of emulsions solely dependent on this compound are not extensively available in public literature, the general behavior of cosmetic emulsions containing similar structuring agents provides a framework for understanding their properties. For instance, oil-in-water creams often exhibit a predominantly elastic behavior at rest, which is a key characteristic for a stable product. polyglycerolester.com

Table 1: General Viscoelastic Characteristics of Emulsions and Gels

PropertyDescriptionRelevance in Formulations
Viscoelasticity Exhibits both viscous and elastic properties when undergoing deformation.Determines the structure, stability, and sensory feel of the product.
Shear-Thinning Viscosity decreases with increasing shear rate.Allows for easy application and spreading of products like creams and lotions.
Storage Modulus (G') A measure of the stored elastic energy.Indicates the solid-like character and structural integrity of the formulation at rest.
Loss Modulus (G'') A measure of the energy dissipated as heat.Represents the liquid-like character and flow properties of the formulation.

This table provides a general overview of viscoelastic properties relevant to cosmetic and food formulations.

The concentration of this compound in a formulation can significantly influence its viscosity and flow behavior. polyglycerolester.com As a surfactant and emulsifier, it plays a role in structuring the system. Generally, increasing the concentration of the emulsifier can lead to a more structured system with higher viscosity. nih.gov

Research on the effect of polyglyceryl-10 monooleate concentration on the interfacial tension between oil and water shows that even at low concentrations (0.25% wt/wt), it can significantly reduce interfacial tension. aip.orgresearchgate.net Further increases in concentration (up to 1% wt/wt) only slightly decrease the interfacial tension further, suggesting that a certain concentration threshold exists beyond which its effect on interfacial properties, and potentially on viscosity, may plateau. aip.orgresearchgate.net

Table 2: Effect of Polyglyceryl-10 Monooleate Concentration on Interfacial Tension

Concentration of Polyglyceryl-10 Monooleate in Caprylic/Capric Triglycerides (wt/wt)Interfacial Tension vs. Water (mN/m)
0%24
0.25%0.6
1.00%0.2

Data sourced from a study on the emulsifying properties of Polyglyceryl-10 Monooleate. aip.orgresearchgate.net

This reduction in interfacial tension facilitates the formation of stable emulsions, which in turn influences the rheological behavior of the final product.

Self-Assembly and Colloidal Structure Formation

This compound, being an amphiphilic molecule with a hydrophilic polyglycerol head and a lipophilic oleic acid tail, can self-assemble into various colloidal structures in aqueous solutions.

In aqueous solutions, surfactants typically form micelles above a certain concentration known as the critical micelle concentration (CMC). nih.gov For polyglyceryl-10 monooleate, the CMC has been determined to be in the range of 8 to 11 mg/L. aip.orgresearchgate.net This is a relatively low CMC compared to some other common surfactants, indicating its efficiency in self-assembly. aip.org

However, due to the bulky and sterically demanding nature of the oleic acid residue, polyglyceryl-10 monooleate does not readily form simple spherical micelles. aip.org Instead, it tends to form more complex structures such as myelin figures and liposomes (vesicles). aip.orgjst.go.jpresearchgate.net Liposomes are spherical vesicles composed of one or more lipid bilayers, which can encapsulate aqueous solutions. impactfactor.orgnih.gov The formation of these vesicular structures is a key characteristic of this compound's self-assembly behavior. jst.go.jpnih.gov Studies on other polyglyceryl esters, such as polyglyceryl-10 caprylates, have also shown self-assembly into nano-sized particles in water. nih.govnih.govresearchgate.net

Table 3: Critical Micelle Concentration (CMC) of Polyglyceryl-10 Monooleate

ParameterValue
CMC Range 8 - 11 mg/L

Data sourced from surface tension measurements of aqueous solutions of Polyglyceryl-10 Monooleate. aip.orgresearchgate.net

In the presence of water, amphiphilic lipids like this compound can form various lyotropic liquid crystalline phases. nih.govyakhak.org These are ordered structures that are intermediate between a crystalline solid and an isotropic liquid. Common liquid crystalline phases for such lipids include the lamellar (Lα), hexagonal (HII), and cubic (V) phases. nih.govyakhak.org

The formation of these phases is dependent on factors such as the concentration of the lipid, the amount of water, and the temperature. nih.gov For example, with increasing water content, a typical lipid system might transition from a reversed micellar phase to a lamellar phase and then to a cubic or hexagonal phase. yakhak.org Temperature changes can also induce phase transitions. aip.org The ability of polyglyceryl esters to form these ordered structures is utilized in various applications, including the creation of stable emulsions and delivery systems. ucl.ac.uk

Table 4: Observed Liquid Crystalline Phases Involving Decaglycerol Monooleate

SystemObserved Phase(s)
Decaglycerol monooleate / WaterLamellar
Decaglycerol monooleate / Phytantriol / WaterCubic (Pn3m)

Data compiled from studies on the phase behavior of decaglycerol monooleate. aip.orgaip.org

Advanced Applications in Material and Formulation Science

Emulsifier Functionality in Food and Industrial Formulations

As an emulsifier, polyglyceryl-10 monooleate facilitates the mixing of immiscible liquids, such as oil and water, by reducing interfacial tension. This property is crucial in both food and industrial applications for creating and maintaining the stability of emulsions.

In the food industry, emulsifiers are essential for modifying the physical properties and enhancing the shelf life of various products. Polyglyceryl-10 monooleate and similar small-molecule non-ionic emulsifiers contribute significantly to the texture and stability of complex food systems like sauces, dressings, and dairy products. nih.govresearchgate.net Their effectiveness stems from their ability to create smaller, more uniform droplets in an emulsion, which improves stability against creaming and separation. nih.govresearchgate.net

The interaction between emulsifiers, proteins, and carbohydrates in food matrices can lead to improved texture and a longer shelf life. researchgate.net For instance, in protein-stabilized emulsions, the addition of emulsifiers like glycerol (B35011) monooleate, a compound with similar amphiphilic properties, has been shown to produce smaller oil droplets with a narrower size distribution, leading to greater stability against creaming during storage. researchgate.net These emulsifiers work by adsorbing at the oil-water interface, creating a protective barrier that prevents droplets from coalescing. This action is critical in maintaining the desired consistency and preventing product failure over time.

Impact of Emulsifiers on Emulsion Properties
Emulsifier TypeEffect on Droplet SizeImpact on StabilityReference
Small-Molecule (e.g., Decaglycerol (B1678983) Monolaurate)More capable of forming smaller droplets compared to large-molecule emulsifiers.Enhanced stability due to smaller particle size. nih.gov
Unsaturated Monoglycerides (e.g., Glycerol Monooleate)Produces smaller oil droplets with narrow size distribution.Greater stability towards creaming during storage. researchgate.net
Non-ionic EmulsifiersGenerally provide better stability effects than ionic and amphoteric emulsifiers.Improves stability in compound emulsion systems. nih.gov

Beyond food applications, polyglyceryl-10 monooleate demonstrates robust performance in challenging industrial emulsion systems. A notable example is its use in vegetable oil-ethanol emulsions, which are advantageous for incorporating compounds that are poorly soluble in either water or oil alone. researchgate.net

Research has identified decaglycerol mono-oleate (designated as MO750 in one study) as a highly effective stabilizer for ethanol-in-oil (E/O) emulsions. researchgate.net The stability of these emulsions is closely linked to the concentration of the emulsifier. Studies have shown that E/O emulsions prepared with 0.1, 0.5, and 1 wt% decaglycerol mono-oleate were stable, indicating that the interfacial films formed by the emulsifier were effective in protecting droplets against coalescence and Ostwald ripening. researchgate.net However, at higher concentrations (e.g., 5 wt%), instability can occur, likely due to the non-uniform size and shape of the emulsifier aggregates. researchgate.net

The presence of ethanol significantly influences emulsion properties by reducing the interfacial tension between the oil and aqueous phases. nih.gov In oil-in-water (O/W) emulsions with high ethanol content, polyglyceryl monofatty acid esters (PGFEs) have been used to achieve long-term stability. researchgate.netnih.gov The stability in these systems is determined by a balance between the decrease in interfacial tension caused by ethanol and the rigidity of the emulsifier film formed at the oil-water interface. nih.gov

Stability of Vegetable Oil-Ethanol Emulsions with Decaglycerol Mono-oleate (MO750)
MO750 Concentration (wt%)Emulsion StabilityReasoningReference
0.1StableEffective interfacial film protects against coalescence and Ostwald ripening. researchgate.net
0.5StableEffective interfacial film protects against coalescence and Ostwald ripening. researchgate.net
1.0StableEffective interfacial film protects against coalescence and Ostwald ripening. researchgate.net
5.0UnstableLikely due to polydispersity (non-uniform size and shape) of emulsifier aggregates. researchgate.net

Solubilization and Dispersion of Hydrophobic Compounds

The amphiphilic nature of polyglyceryl-10 monooleate enables it to form micelles in aqueous solutions, which can encapsulate and solubilize hydrophobic (water-insoluble) substances. This is a critical function for the delivery of bioactive compounds in various formulations.

Polyglyceryl-10 monooleate is effective in creating nanoemulsions for the encapsulation of lipophilic bioactive compounds like curcumin. researchgate.net Curcumin, a compound known for its beneficial properties, suffers from very low water solubility, which limits its application. By using decaglycerol monooleate as an emulsifier, stable curcumin-loaded nanoemulsions can be produced through low-energy methods. researchgate.net

These nanoemulsions consist of tiny droplets, with mean sizes ranging from approximately 20 nm to 76 nm. researchgate.net The small droplet size provides a large surface area, which can enhance the bioavailability of the encapsulated compound. The process relies on the ability of the surfactant's micelles to enclose the hydrophobic curcumin molecules within their core, effectively dispersing them in the aqueous phase. researchgate.netnih.gov This micellar solubilization is a key mechanism for incorporating such bioactive components into aqueous-based food, nutraceutical, and pharmaceutical products. nih.gov

Characteristics of Curcumin-Loaded Nanoemulsions with Polyglycerol Fatty Acid Esters
ParameterValueReference
Mean Droplet Size19.6 ± 0.3 nm to 76.2 ± 2.3 nm researchgate.net
Polydispersity Index (PDI)< 0.15 researchgate.net
Physical StabilityRemarkably stable for 60 days. researchgate.net

Beyond initial solubilization, polyglyceryl-10 monooleate contributes to the long-term stability and retention of dispersed compounds. In studies of curcumin-loaded nanoemulsions stabilized by polyglyceryl fatty acid esters, the systems were found to be remarkably stable during a 60-day storage period. researchgate.net

The retention of the active compound is a crucial measure of the effectiveness of the encapsulation system. Research has shown that after 60 days, between 78.9% and 86.1% of the initial amount of curcumin was preserved within these nanoemulsions. researchgate.net This high retention rate indicates that the micellar structure created by the decaglycerol monooleate effectively protects the curcumin from degradation and prevents it from leaching out into the aqueous medium, ensuring its sustained dispersibility and potential efficacy.

Development of Structured Lipid Systems and Gels

Structured lipid systems, including oleogels, are materials where liquid oil is entrapped within a three-dimensional network of a structuring agent, resulting in a semi-solid, gel-like texture. These systems are of great interest as alternatives to solid fats that are high in saturated and trans-fatty acids.

While direct studies focusing on polyglyceryl-10 monooleate as a primary oleogelator are limited, its chemical structure and properties as an amphiphilic molecule are highly relevant to this field. Emulsifiers such as mono- and diacylglycerols (MAG and DAG) are known to be effective structuring agents. nih.gov They are produced through processes like enzymatic glycerolysis and can form a crystalline network that immobilizes liquid oil. nih.gov

Similarly, other amphiphilic molecules like sucrose esters have been explored for their ability to form oleogels, sometimes in combination with other oleogelators like monoglycerides. mdpi.com The ability of these molecules to self-assemble and crystallize within the oil phase is the basis for gel formation. Given that polyglyceryl-10 monooleate shares the fundamental amphiphilic characteristics of these molecules, it possesses the potential to participate in or contribute to the formation of structured lipid networks. Its relatively large hydrophilic headgroup could influence the crystal habit and network formation, potentially leading to oleogels with unique textures and stability profiles. Further research is needed to fully explore its capabilities as a primary or co-structuring agent in these advanced lipid systems.

Oleogel and Emulgel Formulation Principles

Oleogels and emulgels are structured systems used to modify the texture and stability of formulations, particularly for entrapping lipophilic or hydrophilic active ingredients. Oleogels are anhydrous systems where a liquid lipid phase is structured into a gel by a gelator, while emulgels are a hybrid system consisting of an emulsion (oil-in-water or water-in-oil) that is then gelled.

Polyglyceryl-10 oleate (B1233923) primarily functions as an effective oil-in-water (O/W) emulsifier with a medium-range Hydrophile-Lipophile Balance (HLB) of approximately 10-12.5. hallstarbeauty.com This property is fundamental to the formation of stable emulgels. The principle behind its function in an emulgel is its ability to reduce the interfacial tension between oil and water phases, facilitating the formation of fine oil droplets within a continuous aqueous phase. researchgate.net The subsequent gelling of the aqueous phase by a separate gelling agent creates the final emulgel structure.

While polyglyceryl-10 oleate itself is noted to have gelling properties that contribute a unique texture to formulations, it is often unable to form a coherent liquid crystalline gel network on its own. researchgate.net Therefore, it is typically used in conjunction with other structurants or gelling agents. The principles of formulation involve carefully balancing the concentrations of the oil phase, aqueous phase, emulsifier (polyglyceryl-10 oleate), and gelling agent to achieve the desired viscosity, stability, and sensory profile. For instance, in related systems using other monoesters, increasing the gelator concentration has been shown to enhance gel strength, whereas increasing the water content in emulgels can decrease it. researchgate.net

Below is a table outlining the principal components in a model emulgel formulation incorporating oleic acid, monoester with decaglycerol.

Component Function Mechanism of Action Typical Concentration Range (%)
Oil Phase (e.g., Caprylic/Capric Triglyceride)Solvent/Carrier for lipophilic activesForms the dispersed phase of the emulsion.5 - 30
Aqueous Phase (e.g., Deionized Water)Solvent/Carrier for hydrophilic activesForms the continuous phase of the emulsion.60 - 90
This compound O/W EmulsifierAdsorbs at the oil-water interface, reducing interfacial tension and stabilizing oil droplets.1.0 - 5.0 hallstarbeauty.com
Gelling Agent (e.g., Carbomer, Xanthan Gum)Thickener/StabilizerForms a three-dimensional network in the continuous aqueous phase, entrapping the emulsified droplets and increasing viscosity.0.2 - 2.0
Active Ingredient(s)Functional ComponentDissolved or dispersed in the appropriate phase (oil or water) for targeted delivery.Varies

Crystalline Network Formation and Stability in Gel Systems

The stability and texture of many emulsion and gel systems are dictated by the formation of a lamellar gel network (LGN). ulprospector.com These networks are colloidal structures composed of crystalline surfactants that swell in water to form a viscoelastic gel. ulprospector.com An LGN is characterized by bilayer sheets of surfactant molecules where the long alkyl chains are in a crystalline, or "frozen," state, also known as an alpha-gel phase. ulprospector.com This structured network of bilayers is highly effective at immobilizing the continuous phase (typically water), thereby creating a stable, cream-like consistency. ulprospector.com

Studies on mixtures of polyglycerol esters (PGE) have shown that they can form lamellar liquid-crystalline (Lα) phases that transition into a stable lamellar gel phase (Lβ) upon cooling. researchgate.net This transition from a disordered liquid-crystalline state to an ordered gel state is crucial for the final texture and stability of the product. The stability of the resulting gel is influenced by factors such as temperature and the presence of other components. ulprospector.comresearchgate.net The phase transition temperature (PTT), the point at which the network melts and the viscosity drops sharply, is a key indicator of thermal stability. A higher PTT generally correlates with a more stable network. ulprospector.com

The table below summarizes the characteristics of different phases relevant to gel network formation.

Phase Type Molecular Arrangement Key Characteristics Relevance to Stability
Lamellar Liquid-Crystalline (Lα) Surfactant bilayers are ordered in stacks but alkyl chains are disordered and mobile (liquid-like).Fluid, anisotropic.Precursor phase to the more stable gel network.
Lamellar Gel (Lβ) Surfactant bilayers are ordered in stacks and alkyl chains are ordered and packed (crystalline).Solid-like, high viscosity, viscoelastic. ulprospector.comProvides long-term stability by immobilizing the continuous phase; stable below the Phase Transition Temperature (PTT). ulprospector.com
Biphasic Dispersion Coexistence of surfactant crystals and aqueous phase.Can be unstable, leading to phase separation.Represents a less stable state that formulations aim to avoid.

Application in Encapsulation and Delivery Systems (Chemical/Material Focus)

The self-assembling properties of surfactants like this compound make them valuable components in the fabrication of encapsulation and delivery systems such as vesicles and liposomes. These structures can entrap active compounds, protecting them from degradation and controlling their release.

Vesicle and Liposome Fabrication Methodologies

This compound has been identified as a suitable builder for liposomal structures. researchgate.net Liposomes are vesicles composed of one or more lipid bilayers enclosing an aqueous core. They can encapsulate both hydrophilic compounds (in the aqueous core) and lipophilic compounds (within the lipid bilayer). Several methodologies can be employed to fabricate these vesicles, with the choice of method influencing vesicle size, lamellarity (number of bilayers), and encapsulation efficiency.

Common fabrication techniques include:

Thin-Film Hydration Method (TFHM): This is a widely used technique where lipids (including the polyglyceryl ester) are dissolved in an organic solvent, which is then evaporated to form a thin film on the wall of a flask. mdpi.comnih.gov The film is subsequently hydrated with an aqueous solution, causing the lipids to self-assemble and form multilamellar vesicles (MLVs). nih.govresearchgate.net Sonication or extrusion can be used to reduce the size and lamellarity, producing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs). mdpi.com

Solvent Injection Methods (Ethanol or Ether): In this approach, a lipid solution in a water-miscible solvent like ethanol is rapidly injected into an aqueous phase, causing the lipids to precipitate and self-assemble into vesicles, often forming SUVs. researchgate.netnih.gov The ether injection method is similar, but involves slowly injecting a lipid-ether solution into a heated aqueous phase, leading to the formation of LUVs as the ether evaporates. nih.govnih.gov

Reverse-Phase Evaporation (REV): This method involves creating a water-in-oil emulsion by sonicating an aqueous phase in an organic solution of lipids. The organic solvent is then removed under reduced pressure, causing the system to invert and form LUVs with a high encapsulation efficiency for water-soluble components. mdpi.com

The table below compares these fabrication methodologies.

Methodology Principle Typical Vesicle Type Produced Advantages Disadvantages
Thin-Film Hydration Hydration of a dry lipid film. nih.govMultilamellar Vesicles (MLVs), which can be processed into SUVs or LUVs. mdpi.comVersatile, widely used, suitable for various lipids.Potentially low encapsulation efficiency for hydrophilic molecules, use of organic solvents. mdpi.com
Ethanol Injection Rapid precipitation of lipids from an ethanol solution into an aqueous phase. researchgate.netSmall Unilamellar Vesicles (SUVs). nih.govSimple, rapid, avoids high-shear stress.Presence of residual ethanol, only suitable for ethanol-soluble lipids.
Reverse-Phase Evaporation Inversion of a W/O emulsion upon solvent removal. mdpi.comLarge Unilamellar Vesicles (LUVs). mdpi.comHigh encapsulation efficiency for hydrophilic actives.Exposure of actives to organic solvents and sonication.

Engineering for Controlled Release Kinetics in Material Matrices

Polyglyceryl esters of fatty acids can be incorporated into material matrices to engineer systems for the controlled release of active substances. nih.gov In a matrix system, the active ingredient is homogeneously dispersed throughout a solid or semi-solid carrier. The release of the active is then governed by processes such as diffusion through the matrix, erosion of the matrix, or swelling of the matrix followed by diffusion. gsconlinepress.com

Hydrophobic or lipid-based materials like polyglyceryl-10 oleate can be used to create insoluble matrices. gsconlinepress.com The release of a drug from such a system often follows Fickian diffusion kinetics, where the rate of release is dependent on the square root of time, a relationship described by the Higuchi model. nih.gov

The kinetics can be engineered by modifying the properties of the matrix:

Hydrophile-Lipophile Balance (HLB): The HLB of the polyglyceryl ester used as the matrix can be selected to achieve a desired release rate. nih.gov A more lipophilic matrix (lower HLB) will typically retard the release of a hydrophilic active more significantly.

Inclusion of Modifiers: Release profiles can be fine-tuned by incorporating other substances. For example, studies have shown that incorporating a solid base like magnesium oxide into a polyglyceryl ester matrix can achieve pH-independent release for an acidic drug. nih.gov Similarly, combining the matrix with polymers can further delay release. nih.gov

The following table illustrates how matrix composition can be engineered to control release kinetics, based on established principles.

Matrix Parameter Modification Effect on Release Kinetics Underlying Mechanism
Hydrophobic Material Content Increase concentrationDecreased release rate, reduced initial burst. nih.govIncreased tortuosity and decreased porosity of the matrix, slowing drug diffusion. nih.gov
Polymer HLB Select a more lipophilic polymerSlower release of hydrophilic actives.Reduced affinity of the hydrophilic active for the lipophilic matrix, hindering its diffusion.
Matrix Type Use of insoluble wax/lipid matrixRelease governed by diffusion through pores. gsconlinepress.comThe active must navigate a fixed, tortuous path to be released.
Excipient Addition Incorporate pH modifiers (e.g., bases, enteric polymers). nih.govAchieve pH-independent release. nih.govThe excipient modifies the micro-environment within the matrix, controlling the solubility and dissolution of the active. nih.gov

Analytical and Characterization Methodologies

Chromatographic Techniques for Compositional Analysis (e.g., HPLC, GC-MS)

Analyzing complex mixtures of polyglyceryl fatty acid esters necessitates sophisticated chromatographic methods to separate and identify their numerous components. researchgate.net Due to the complexity, a single technique is often insufficient, and a combination of liquid and gas chromatography is employed for a complete compositional profile. nih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (U-HPLC), often coupled with mass spectrometry (MS), are powerful tools for this purpose. nih.gov These techniques are effective in separating the different mono- and di-ester species within a sample, providing relative quantification of all identified constituents. nih.gov The separation can be optimized by using different columns, such as Aeris Widepore XB-C8 or Acquity CSH Fluoro-Phenyl, and gradient elution with mobile phases like aqueous formic acid and acetonitrile. nih.gov For detection of these non-UV-absorbing compounds, an evaporative light scattering detector (ELSD) can be utilized. researchgate.netresearchgate.net

Gas chromatography (GC), particularly when combined with mass spectrometry (GC-MS), is also used. However, the analysis of polyglyceryl esters by GC can be complicated by the co-elution of several compounds. researchgate.netnih.gov To overcome this, a prefractionation step using a simplified liquid chromatographic separation is often necessary to isolate purer ester fractions before GC analysis, ensuring a more accurate characterization. nih.gov

Table 1: Chromatographic Methods for Polyglyceryl Ester Analysis

Technique Purpose Column Example Detector Key Findings
HPLC / U-HPLC-MS Separation and relative quantification of mono- and di-ester species. nih.gov Aeris Widepore XB-C8, Acquity CSH Fluoro-Phenyl. nih.gov Mass Spectrometry (MS), Evaporative Light Scattering (ELSD). researchgate.netnih.gov Enables detailed comparison of different PGE batches and their molecular constituents. nih.gov

| LC followed by GC-MS | Complete compositional profiling and identification of individual esters. nih.gov | N/A | Mass Spectrometry (MS). nih.gov | Prefractionation with LC is crucial to prevent co-elution in GC and correctly characterize the esters. nih.gov |

Spectrometric Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectrometric methods are indispensable for confirming the identity and elucidating the detailed molecular structure of oleic acid, monoester with decaglycerol (B1678983) and related compounds.

Mass Spectrometry (MS), especially high-resolution mass spectrometry (HRMS), is a cornerstone technique. When coupled with liquid chromatography (LC-MS), it confirms the identity of fractions separated by HPLC. researchgate.netnih.gov HRMS provides elemental analysis that is crucial for the structural study of the various polyglycerol esters present in a sample. nih.gov Electrospray ionization (ESI) is a common method used to characterize polyglycerol intermediates, capable of resolving linear and cyclic components. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation, though it may have lower sensitivity compared to MS. nih.govmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques can be used to distinguish between different molecular entities within a complex mixture, such as identifying monomeric versus oligomeric forms. researchgate.net For lipids, ¹H-NMR is particularly useful for assigning the location of acyl chain esterification on the glycerol (B35011) backbone. mdpi.com NMR is widely accepted as a primary method for quantitative analysis, as the signal area in the spectrum is directly proportional to the number of nuclei, making it inherently quantitative. mdpi.com

Rheological Measurements for Material Characterization

Rheological measurements are critical for characterizing the flow behavior and viscoelastic properties of formulations containing oleic acid, monoester with decaglycerol. These properties are fundamental to understanding the texture, stability, and sensory attributes of products like lotions and creams. researchgate.netmdpi.com

The rheological profiles are typically determined using a rheometer, such as a Malvern Bohlin Gemini Rotonetic drive, under controlled shear stress conditions. researchgate.net Measurements are often performed at a specific temperature (e.g., 25°C) using a defined geometry, such as a cone and plate. researchgate.net The resulting flow curves provide data on viscosity as a function of shear rate. Studies on related systems, such as ethylcellulose-based oleogels, show that rheological analysis reflects the interactions and functions of structural units within a colloidal system. mdpi.com For example, the addition of glycerol monostearate to an oleogel was shown to increase its elasticity (G' and G'' values) by an order of magnitude. mdpi.com

Table 2: Example of Rheological Measurement Parameters

Parameter Instrument/Setting Purpose Reference
Instrument Malvern Bohlin Gemini Rotonetic drive rheometer To measure flow curves and viscoelastic properties. researchgate.net
Mode Shear stress controlled To apply a defined stress and measure the resulting strain. researchgate.net
Geometry 6 cm diameter cone/plate To ensure uniform shear across the sample. researchgate.net

| Temperature | 25°C | To maintain consistent and relevant conditions. | researchgate.net |

Light Scattering and Particle Sizing for Colloidal Systems (e.g., Laser Light Diffraction, Multiple Light Scattering)

For colloidal systems like emulsions and liposomal structures formulated with this compound, light scattering techniques are essential for determining particle size distribution, a key factor in stability and performance. researchgate.net

Laser light diffraction is a widely used method for this purpose, often employing instruments like the Malvern Panalytical Mastersizer 3000. researchgate.net This technique works by measuring the angular pattern of light scattered by particles as a laser beam passes through the sample; larger particles scatter light at smaller angles compared to smaller particles. norlab.com Samples are typically diluted in deionized water in a dispersion unit until an optimal level of laser obscuration is achieved for the measurement. researchgate.net In one study, emulsions stabilized by polyglyceryl-10 monooleate showed a primary particle population with a mode at 1 µm. researchgate.net

Dynamic light scattering (DLS) is another valuable technique used to characterize the morphology of related polyglyceryl esters, successfully identifying both small-sized entities (monomers, dimers) and larger aggregates resulting from chain association. researchgate.net

X-ray Diffraction (XRD) for Phase Behavior and Crystalline Structure

X-ray diffraction (XRD) is a powerful technique for investigating the solid-state organization, phase behavior, and crystalline structure of systems containing polyglyceryl esters. springernature.comresearchgate.net It is particularly useful for characterizing the lamellar phases that these emulsifiers can form in aqueous solutions.

The technique involves directing X-rays at a sample and measuring the scattering angles to determine the arrangement of atoms and molecules. Two primary modes are used: Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS). researchgate.net WAXS provides information on short-range order, such as the packing of hydrocarbon chains. For instance, an α-gel phase of a polyglyceryl ester mixture exhibits a characteristic lattice parameter in the WAXS region of 4.1 Å, indicative of an ordered structure. researchgate.net SAXS, conversely, probes longer-range order, such as the repeating distance of lamellar bilayers, and can be used to measure changes in water layer thickness. researchgate.net XRD has been used to confirm the presence of lamellar gel network phases around the oil globules in emulsions. researchgate.net

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry for phase transitions)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are used to study the thermal transitions of materials like this compound. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de This allows for the determination of key thermal events such as melting (Tm) and crystallization (Tc) temperatures and their associated enthalpy changes. nih.gov

In systems containing polyglyceryl esters, DSC can be used to characterize the formation of different phases. For example, it can identify the temperature at which a liquid crystalline phase transforms into an α-gel structure upon cooling. researchgate.net The sensitivity of DSC in detecting a transition like the glass transition (Tg) can be enhanced by using higher heating rates. For more complex systems where different thermal events may overlap, Modulated DSC (MDSC) can be employed. MDSC uses a sinusoidal heating rate to separate reversible heat flow events (like the glass transition) from non-reversible ones (like crystallization), providing clearer interpretation and increased sensitivity. nih.gov

Advanced Microscopy for Microstructure Visualization (e.g., Optical Microscopy)

Advanced microscopy techniques are vital for the direct visualization of the microstructure of emulsions, liposomes, and other systems formulated with this compound. researchgate.net

Polarized light optical microscopy is frequently used to observe anisotropic structures, such as liquid crystals, which exhibit birefringence. researchgate.net An Olympus BX 51 microscope, for example, has been used to perform contact studies at the interface between water and polyglyceryl-10 monooleate. researchgate.net This method can reveal the formation of different phases and structures. Microscopic images of diluted cosmetic sprays containing the compound, taken at 400-fold magnification with a polarization unit and Nomarski prism, have been used to characterize the resulting emulsion droplets. researchgate.net

Sustainability and Environmental Research Aspects

Utilization of Renewable Feedstocks for Synthesis (e.g., glycerol (B35011), oleic acid from vegetable oils)

The synthesis of oleic acid, monoester with decaglycerol (B1678983) is fundamentally rooted in the use of renewable raw materials, positioning it as a sustainable alternative to petroleum-based surfactants. researchgate.netbibliotekanauki.pl The two primary components, decaglycerol and oleic acid, are readily available from vegetable and plant-based sources.

Glycerol , the building block for the polyglycerol chain, is a major co-product of the biodiesel industry. nih.gov As global demand for biofuels increases, so does the surplus of crude glycerol, making it an abundant and cost-effective feedstock. nih.gov This abundance provides a significant economic and environmental incentive for its use in value-added applications such as the production of polyglycerols.

Oleic acid is a monounsaturated omega-9 fatty acid that is one of the most common fatty acids found in nature. It is abundant in various vegetable oils, including olive oil, high-oleic sunflower oil, and canola oil. researchgate.net Genetic engineering and selective breeding have led to the development of high-oleic varieties of crops, ensuring a consistent and high-purity supply of this key raw material. researchgate.net The use of oleic acid from these renewable sources is a core tenet of the green chemistry approach to producing decaglycerol monooleate.

The following table summarizes the renewable sources for the key feedstocks used in the synthesis of oleic acid, monoester with decaglycerol.

FeedstockRenewable Source
DecaglycerolPolymerized from glycerol, a byproduct of biodiesel production from vegetable oils and animal fats.
Oleic AcidExtracted from various vegetable oils such as high-oleic sunflower oil, olive oil, and canola oil. researchgate.net

Green Chemistry Principles in Polyglycerol Ester Production

The production of this compound increasingly incorporates several key principles of green chemistry to enhance sustainability and minimize environmental impact. These principles are reflected in the innovative synthesis methods that have been developed.

Traditional synthesis methods often rely on high temperatures and alkaline catalysts, which can lead to side reactions and the formation of byproducts. researchgate.net In contrast, modern green chemistry approaches focus on milder reaction conditions, higher selectivity, and reduced energy consumption.

One of the most significant advancements is the use of enzymatic catalysis . Lipases, such as the immobilized Candida antarctica lipase (B570770) B (often marketed as Novozym 435), are highly effective biocatalysts for the esterification of decaglycerol with oleic acid. nih.govacs.org This enzymatic process offers several advantages:

High Selectivity: Enzymes can specifically target the desired hydroxyl groups on the polyglycerol chain, leading to a higher yield of the monoester and better control over the degree of esterification. acs.org

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures (around 60-80°C) compared to traditional chemical catalysis, which reduces energy consumption. nih.govacs.org

Solvent-Free Systems: The enzymatic synthesis can often be carried out in a solvent-free medium, which eliminates the need for potentially harmful organic solvents. nih.govacs.org

Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, improving the economic feasibility and reducing waste. acs.orgrsc.org

Another green chemistry approach involves the use of microwave-assisted synthesis . This technique can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. researchgate.net

The table below outlines some of the green chemistry principles applied in the production of polyglycerol esters and the corresponding methods.

Green Chemistry PrincipleApplication in Polyglycerol Ester Production
Use of Renewable Feedstocks Synthesis from glycerol (biodiesel byproduct) and oleic acid (from vegetable oils). researchgate.netbibliotekanauki.plnih.gov
Catalysis Employment of highly selective and reusable enzymes (e.g., lipases) to replace harsh chemical catalysts. nih.govacs.orgrsc.org
Design for Energy Efficiency Use of milder reaction conditions in enzymatic synthesis and energy-efficient microwave-assisted methods. researchgate.netnih.govacs.org
Safer Solvents and Auxiliaries Development of solvent-free reaction systems or the use of greener solvents like deep eutectic solvents. nih.govacs.orgrsc.org
Waste Prevention High selectivity of enzymatic reactions minimizes byproduct formation. acs.org

Biodegradation Studies of this compound in Environmental Systems

While specific, detailed biodegradation studies on this compound in various environmental compartments (e.g., soil, water) are not extensively documented in publicly available literature, the biodegradability of polyglycerol esters as a class of compounds is well-established.

Industry sources and safety assessments indicate that polyglyceryl-10 oleate (B1233923) is readily biodegradable. basf.com Polyglycerol esters are generally considered to be biocompatible and biodegradable. researchgate.net It is anticipated that in the environment, the ester bond of decaglycerol monooleate would be susceptible to hydrolysis, a process that can be mediated by microbial enzymes. This hydrolysis would break down the molecule into its constituent components: decaglycerol and oleic acid.

Both of these breakdown products are known to be readily biodegradable:

Decaglycerol: As a polyether polyol, it is expected to be metabolized by microorganisms.

Oleic Acid: A naturally occurring fatty acid, it is a common substrate for microbial metabolism and is readily degraded in the environment.

The inherent biodegradability of its components strongly supports the classification of this compound as an environmentally compatible surfactant.

Q & A

Q. What are the standard synthetic methodologies for oleic acid, monoester with decaglycerol, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via esterification of oleic acid with decaglycerol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) at elevated temperatures (120–160°C). Reaction efficiency depends on molar ratios, temperature control, and catalyst concentration . To ensure purity, post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or molecular distillation is recommended. Analytical techniques like HPLC (C18 reverse-phase columns) and FT-IR (monitoring ester carbonyl peaks at ~1740 cm⁻¹) validate purity and structural integrity. Note that byproducts (di- or tri-esters) may form; tandem mass spectrometry (MS/MS) can distinguish these isomers .

Q. How can the emulsifying efficiency of this compound be systematically evaluated in lipid-based formulations?

  • Methodological Answer : Emulsifying capacity is assessed using interfacial tension measurements (e.g., pendant drop tensiometry) and emulsion stability tests. Prepare oil-in-water (O/W) emulsions with fixed ratios of the compound (1–5% w/w), oil phase (e.g., medium-chain triglycerides), and aqueous phase. Centrifugation (3000 rpm, 30 min) and particle size analysis (dynamic light scattering) quantify stability. For comparative studies, use polarized light microscopy to observe phase separation. Critical micelle concentration (CMC) determination via conductivity or fluorescence probing (pyrene assay) provides insights into surfactant behavior .

Advanced Research Questions

Q. How does batch-to-batch variability in esterification degree impact experimental reproducibility, and how can this be addressed?

  • Methodological Answer : Variability arises from incomplete esterification or side reactions during synthesis. To mitigate this:
  • Analytical Strategies : Use quantitative ¹³C NMR to assess esterification degree by integrating glycerol backbone (60–70 ppm) and oleate carbonyl (170–175 ppm) signals .
  • Statistical Quality Control : Implement multivariate analysis (e.g., PCA) of multiple batches using HPLC-MS datasets to identify outlier batches.
  • Standardization : Pre-screen batches via thin-layer chromatography (TLC; hexane:ethyl acetate 7:3) and reject those with Rf values deviating >5% from the reference standard .

Q. What experimental frameworks are suitable for studying the interaction of this compound with microbial membranes in probiotic systems?

  • Methodological Answer : Design co-culture experiments with Lactobacillus or Bifidobacterium strains:
  • Exposure Studies : Incubate bacteria with 0.1–1.0% (w/v) compound in MRS broth. Monitor growth kinetics (OD₆₀₀) and membrane integrity via LIVE/DEAD staining (SYTO 9/propidium iodide) .
  • Immunomodulatory Assays : Measure cytokine secretion (IL-10, IL-12) in peripheral blood mononuclear cells (PBMCs) co-cultured with treated bacteria using ELISA. Compare results with control emulsions (e.g., decaglycerol mono-stearate) to isolate oleate-specific effects .
  • Lipidomics : Extract bacterial membrane lipids and analyze via LC-MS/MS to detect incorporation of oleate residues, which may alter membrane fluidity .

Q. How do structural variations in polyglycerol esters (e.g., chain length, unsaturation) influence their antioxidant activity in vitro?

  • Methodological Answer : Conduct comparative studies using:
  • DPPH Assay : Dissolve compounds in ethanol (0.1–1.0 mM) and measure radical scavenging at 517 nm. Normalize activity to Trolox equivalents.
  • Lipid Peroxidation Models : Induce oxidation in linoleic acid emulsions (37°C, Fe²⁺/H₂O₂) and quantify malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay.
  • Molecular Dynamics Simulations : Model interactions between oleate’s unsaturated chain and lipid peroxidation intermediates (e.g., peroxyl radicals) to explain enhanced activity vs. saturated analogs .

Contradiction Resolution & Data Analysis

Q. Conflicting studies report divergent emulsification efficiencies. How can experimental design resolve these discrepancies?

  • Methodological Answer : Discrepancies may arise from differences in:
  • Substrate Purity : Standardize starting materials (e.g., ≥95% decaglycerol by HPLC).
  • Environmental Conditions : Control temperature (25°C vs. 40°C) and ionic strength (0.1 M PBS vs. deionized water) during emulsification.
  • Analytical Endpoints : Use multiple metrics (e.g., droplet size, ζ-potential, creaming index) rather than single parameters. Meta-analysis of published data with standardized normalization (e.g., efficiency per mole of surfactant) can reconcile contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.